9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione
Overview
Description
The compound “9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione” is an oxaspiro compound with a lactone, an enone, and a cyclic ketone . It is found in morels (Morchella spp.), which are among the most valuable and important mushrooms because of their taste and commercial value . It can be identified as one of the bioactive compounds in the whole plant extract of Euphorbia pulcherrima, which is used in folk medicine to treat skin diseases, gonorrhea, migraine, intestinal parasites, and warts .
Synthesis Analysis
The synthesis of a similar compound, “6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one”, has been described in a study . The compound was obtained as a white solid in 46% yield from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C17H24O3 .Chemical Reactions Analysis
The compound “this compound” can be analyzed by headspace gas chromatography mass spectrometry (HS-GC/MS) .Mechanism of Action
The findings suggest that “9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione” alone or in combination with other compounds inhibits the activities of both α-amylase and acetylcholinesterase (AChE) . Thus, it is a good approach to alleviate oxidative stress and hyperglycemia, as well as Alzheimer’s, with the whole of these compounds/extracts .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-methoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-6-10(4-2-7(8)11)5-3-9(12)14-10/h2,4,6H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISCYWZMNGZNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2(CCC(=O)O2)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318028 | |
Record name | NSC352376 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67566-04-5 | |
Record name | NSC324653 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC352376 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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